molecular formula C6H11NO2 B3057501 N-(2-methoxyethyl)acrylamide CAS No. 81666-02-6

N-(2-methoxyethyl)acrylamide

Cat. No. B3057501
CAS RN: 81666-02-6
M. Wt: 129.16 g/mol
InChI Key: KIHJKWNSLAKEPK-UHFFFAOYSA-N
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Patent
US07329694B2

Procedure details

2-Methoxyethylamine (44.6 g), ethyl acetate (100 mL) and triethylamine (50.6 g) were introduced into a 300 mL flask equipped with a dropping funnel and a magnetic stirrer. The flask was immersed in an ice bath and the contents of the flask were stirred as nitrogen gas was being introduced. Acryloyl chloride (45.3 g) was introduced into the dropping funnel and was added dropwise over a period of approximately one hour. After the dropwise addition was completed, stirring was continued for 1 hour at room temperature. The salt, which was separated out by suction filtration using celite, was separated by filtration, after which low boiling point components were removed with a rotary vacuum evaporator. Purification was performed by distillation under reduced pressure and N-(2-methoxyethyl)acrylamide was obtained as a colorless transparent liquid.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
solvent
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].C(OCC)(=O)C.[C:12](Cl)(=[O:15])[CH:13]=[CH2:14]>C(N(CC)CC)C>[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:12](=[O:15])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
COCCN
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50.6 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
45.3 g
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the contents of the flask were stirred as nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel and a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an ice bath
ADDITION
Type
ADDITION
Details
was being introduced
ADDITION
Type
ADDITION
Details
was added dropwise over a period of approximately one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The salt, which was separated out by suction filtration
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
after which low boiling point components were removed with a rotary vacuum evaporator
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
was performed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.